Butylene glycol laurate is an ester formed from butylene glycol and lauric acid, classified under the chemical formula . This compound is commonly used in cosmetic and personal care formulations due to its beneficial properties, including acting as a surfactant, emulsifier, and skin-conditioning agent. It enhances the texture and stability of products while providing moisturizing benefits.
Butylene glycol laurate does not readily react with water, indicating its stability in aqueous environments. It is incompatible with strong acids and strong oxidizers, which can lead to degradation or unwanted reactions . The compound is stable during transport and will not polymerize under normal conditions . Its reactivity profile suggests that it can be safely incorporated into various formulations without significant risk of adverse chemical interactions.
Butylene glycol laurate exhibits several biological activities that make it valuable in cosmetic applications. It acts as a humectant, helping to retain moisture in the skin by attracting water molecules . Additionally, it functions as a conditioning agent, improving the texture of hair and skin by forming a protective layer that enhances softness . While it is generally considered safe for topical use, there are some concerns regarding potential allergic reactions in sensitive individuals .
The synthesis of butylene glycol laurate typically involves the esterification process between butylene glycol and lauric acid. This reaction can be catalyzed by acids or bases to facilitate the formation of the ester bond. The general reaction can be represented as follows:
This process allows for the production of butylene glycol laurate in a controlled manner, ensuring high purity and quality suitable for cosmetic applications.
Butylene glycol laurate finds extensive use in various products, including:
Its multifunctional nature makes it a versatile ingredient across these industries.
Several compounds share similarities with butylene glycol laurate in terms of structure or function. Here are some notable examples:
| Compound | Chemical Structure | Common Uses | Unique Features |
|---|---|---|---|
| Propylene Glycol | C3H8O2 | Food additives, cosmetics | More widely used as a food-grade solvent |
| Butylene Glycol | C4H10O2 | Skin care products | Acts primarily as a solvent |
| Ethylhexyl Stearate | C12H24O2 | Emollient in cosmetics | Provides a lightweight feel |
| Caprylic/Capric Triglyceride | C8H16O3 | Skin care, food | Derived from coconut oil; non-greasy |
Butylene glycol laurate's unique combination of moisturizing properties and emulsification capabilities distinguishes it from these similar compounds. Its specific application as an ester derived from lauric acid offers additional benefits related to skin conditioning that may not be present in other glycols or esters.
Butylene glycol laurate (CAS 32074-61-6) is an ester formed through the reaction of butylene glycol (1,2-butanediol) and lauric acid (dodecanoic acid). Its systematic IUPAC name is 2-hydroxybutyl dodecanoate, though it is also recognized by synonyms such as Comupoal BL and butylene glycol 1-laurate. The compound’s molecular formula, C₁₆H₃₂O₃, reflects its bifunctional structure: a hydrophilic glycol moiety esterified to a hydrophobic laurate chain.
Structurally, the molecule features a four-carbon diol backbone (butylene glycol) linked via an ester bond to a 12-carbon saturated fatty acid (lauric acid). This configuration imparts amphiphilic properties, enabling its function as a surfactant and solubilizing agent.
First documented in chemical registries in the early 2000s, butylene glycol laurate gained prominence following its evaluation by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) in 2010. Its adoption in cosmetics emerged as formulators sought alternatives to propylene glycol and glycerin, driven by demands for low-irritancy humectants with enhanced solubilizing capabilities.
Industrial applications span:
Recent studies focus on optimizing its synthesis for higher purity, investigating its colloidal behavior in emulsions, and exploring novel applications in biodegradable polymers. Its relevance lies in bridging gaps between hydrophilicity and lipophilicity in multiphase systems, making it a model compound for studying ester-based surfactants.
The molecular formula of butylene glycol laurate is C₁₆H₃₂O₃, representing a molecular weight of 272.42 grams per mole [2] [8]. This formula indicates the presence of sixteen carbon atoms, thirty-two hydrogen atoms, and three oxygen atoms within the molecular structure [2]. The compound exhibits significant structural complexity due to the presence of multiple isomeric forms, each distinguished by different connectivity patterns and stereochemical arrangements [6] [7].
Structural Isomers and Related Compounds
| Compound Name | CAS Number | UNII | Molecular Formula | SMILES Structure |
|---|---|---|---|---|
| Butylene glycol laurate (1,3-isomer) | 180680-00-6 | 5OBM50TIPV | C₁₆H₃₂O₃ | CCCCCCCCCCCC(=O)OCC(O)CC |
| Butylene glycol 2-laurate (1,2-isomer) | 180680-01-7 | 80K4P9IZ6H | C₁₆H₃₂O₃ | CCCCCCCCCCCC(=O)OC(CC)CO |
| 1,3-Butylene glycol 3-laurate | 89457-54-5 | 8V5NWF2QEC | C₁₆H₃₂O₃ | CCCCCCCCCCCC(=O)OC(C)CCO |
The primary structural isomer, commonly referred to as butylene glycol laurate, consists of a dodecanoic acid (lauric acid) chain esterified to a butylene glycol backbone [2] [14]. The ester linkage occurs at the primary hydroxyl group of the 1,3-butanediol moiety, creating the characteristic structure that defines this compound [6] [8]. The structural diversity observed in butylene glycol laurate isomers arises from the different possible connectivity patterns between the lauric acid and butylene glycol components [19].
Butanediol, also known as butylene glycol, encompasses four stable structural isomers: 1,2-butanediol, 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol [19]. Each of these isomers can theoretically form ester derivatives with lauric acid, although the 1,3-butanediol derivative represents the most commonly encountered form in commercial applications [28] [31]. The structural variation among these isomers significantly influences their chemical properties and biological activities [9] [19].
The International Union of Pure and Applied Chemistry systematic name for butylene glycol laurate is 2-hydroxybutyl dodecanoate [2] [14]. This nomenclature follows the established conventions for ester naming, where the alkyl or aryl portion of the molecule is identified first, followed by the carboxylate portion derived from the parent carboxylic acid [27]. The systematic naming approach ensures unambiguous identification of the compound across different chemical databases and regulatory systems [2] [27].
Comprehensive Nomenclature and Synonyms
| Nomenclature System | Name |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-hydroxybutyl dodecanoate |
| Chemical Abstracts Service Name | Dodecanoic acid, 2-hydroxybutyl ester |
| International Nomenclature of Cosmetic Ingredients Name | Butylene glycol laurate |
| Common Names | Butylene glycol 1-laurate, Comupoal BL |
| Alternative Systematic Names | Dodecanoic acid monoester with 1,3-butanediol |
The ester nomenclature follows the principle where the International Union of Pure and Applied Chemistry replaces the "-ic" ending of the parent carboxylic acid with the suffix "-ate" [27]. In this case, dodecanoic acid becomes dodecanoate when forming the ester linkage [13] [27]. The alkyl portion, 2-hydroxybutyl, indicates the specific connectivity pattern where the ester bond forms at the primary carbon of the butylene glycol backbone while maintaining the secondary hydroxyl group [2] [14].
The International Nomenclature of Cosmetic Ingredients designation "butylene glycol laurate" represents the industry-standard naming convention used in cosmetic and personal care product formulations [17] [25]. This simplified nomenclature facilitates regulatory compliance and product labeling requirements across different jurisdictions [17] [26]. The trade name "Comupoal BL" represents a commercial designation used by specific manufacturers for this compound [2] [14].
Traditional esterification methods for producing butylene glycol laurate primarily rely on the direct reaction between butylene glycol and lauric acid under acid-catalyzed conditions. The classical Fischer esterification mechanism involves the protonation of the carbonyl oxygen of lauric acid, creating a more electrophilic carbon center that facilitates nucleophilic attack by the hydroxyl group of butylene glycol [1].
The fundamental reaction follows the general mechanism where lauric acid (dodecanoic acid) reacts with butylene glycol (1,2-butanediol) in the presence of an acid catalyst to form the desired ester linkage with water as a byproduct [3]. The reaction requires careful control of temperature and removal of water to drive the equilibrium toward product formation [1].
Sulfuric Acid Catalysis
Sulfuric acid remains the most widely employed catalyst for traditional esterification processes. Research demonstrates that sulfuric acid-catalyzed reactions can achieve yields of up to 98% under optimized conditions of 110°C reaction temperature with reaction times of approximately 5 hours [4]. The mechanism involves the protonation of the carboxylic acid, enhancing its electrophilic character and facilitating ester bond formation [5].
Solid Acid Catalysts
The reusability studies of these solid catalysts demonstrate their industrial viability. The H2SO4@C-not_calcinated catalyst maintains high activity through six consecutive uses, with final yields remaining above 89% even after the sixth cycle [6]. This catalyst stability makes solid acid systems economically attractive for large-scale production.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Sulfuric acid | 110 | 5 | 98 | 95 |
| Hydrochloric acid | 160 | 8 | 75 | 80 |
| Amberlyst-15 | 100 | 5 | 88 | 92 |
| Amberlyst-16 | 110 | 6 | 89 | 94 |
| H2SO4@C-not_calcinated | 120 | 2 | 99 | 98 |
Reaction Kinetics and Mechanism
The esterification reaction follows second-order kinetics with respect to both reactants [7]. The rate-determining step involves the nucleophilic attack of the alcohol on the protonated carboxylic acid [1]. Temperature significantly influences reaction rates, with optimal temperatures typically ranging between 100-120°C for most catalyst systems [4] [8].
The equilibrium nature of esterification reactions necessitates water removal strategies to achieve high conversions [1]. Dean-Stark apparatus or azeotropic distillation techniques are commonly employed to continuously remove water from the reaction mixture, driving the equilibrium toward product formation [4].
Advanced catalytic approaches focus on optimizing reaction conditions, improving catalyst selectivity, and enhancing process efficiency through innovative reactor designs and operating parameters.
Multi-Phase Catalytic Systems
Recent developments in catalytic esterification include the implementation of multi-phase systems that combine the advantages of homogeneous and heterogeneous catalysis [8]. Co-solvent systems using diethyl ether (DEE) as a co-solvent demonstrate enhanced performance in esterification reactions, achieving conversion rates of 94.29% compared to 75.18% in no co-solvent systems [8].
The optimization of reaction parameters involves systematic investigation of temperature, molar ratio, catalyst concentration, and co-solvent volume. Studies demonstrate that optimal conditions typically include temperatures of 55°C, molar ratios of 9:1 (methanol to acid), catalyst concentrations of 3 weight percent, and co-solvent volumes of 20 mL per 100 g of oil [8].
Electrified Esterification Processes
Innovative approaches to esterification include electrified pathways using Joule heating interface catalytic (JIC) systems [9]. This technology combines electrothermal heating with interface catalysis, achieving conversion rates of 80.5% for acetic acid esterification under 1:1 reactant ratios [9]. The JIC system utilizes a sulfonic acid-functionalized covalent organic framework (COF-SO3H) catalyst with carbon felt as an electrothermal source [9].
The electrified approach offers several advantages including energy efficiency, product separation during reaction, and enhanced reaction rates [9]. The system operates by integrating Joule heating with interface catalysis, providing both thermal energy and catalytic activity simultaneously [9].
Reaction Optimization Strategies
Systematic optimization employs response surface methodology to identify optimal operating conditions [10]. For lauric acid esterification, key variables include reaction time, temperature, enzyme amount, and substrate molar ratio [11]. Statistical analysis reveals that reaction temperature and time are the most critical parameters affecting conversion rates [11].
Optimal synthesis conditions for lipase-catalyzed reactions typically involve temperatures of 37.6°C, reaction times of 7.6 hours, enzyme loadings of 37.1%, and substrate molar ratios of 2.6:1 [11]. These conditions achieve theoretical maximum conversions of 100% with experimental values reaching 96% [11].
| Catalyst Type | Optimal Temperature (°C) | Optimal Molar Ratio | Conversion Rate (%) | Process Advantages |
|---|---|---|---|---|
| Acid-based | 110 | 1.2 | 98.0 | High yield |
| Base-catalyzed | 80 | 2.5 | 85.0 | Mild conditions |
| Solid acid | 120 | 1.5 | 99.0 | Reusable catalyst |
| Enzymatic | 50 | 1.4 | 96.0 | Green chemistry |
| Electrified (JIC) | 60 | 1.0 | 80.5 | Energy efficient |
Continuous Process Optimization
Continuous esterification processes offer advantages in terms of productivity and process control [4]. Fixed-bed reactor systems enable continuous production with residence times of 5 minutes at 110°C, achieving 98% yields with 99% purity [4]. The continuous process provides enhanced heat and mass transfer compared to batch operations [12].
Process intensification strategies include the use of microreactors and structured reactors that provide enhanced mixing and heat transfer [12]. These systems enable precise control of reaction conditions and improved selectivity toward desired products [13].
Enzymatic synthesis represents a sustainable and environmentally friendly approach to butylene glycol laurate production, offering advantages including mild reaction conditions, high selectivity, and biodegradable catalysts.
Lipase Catalysis Mechanisms
Lipases catalyze esterification through a ping-pong mechanism involving the formation of acyl-enzyme intermediates [14]. The catalytic triad consisting of serine, aspartic acid, and histidine residues facilitates the reaction through nucleophilic attack and subsequent product release [14]. Candida antarctica lipase B (CALB) demonstrates exceptional performance due to its broad substrate specificity and stability in organic solvents [15].
The enzymatic mechanism proceeds through two distinct steps: first, the formation of an acyl-enzyme intermediate with the release of water, followed by nucleophilic attack by the alcohol substrate to form the ester product and regenerate the free enzyme [14]. This mechanism provides inherent selectivity and operates under mild reaction conditions [16].
Enzyme Selection and Performance
Multiple lipase sources have been evaluated for lauric acid esterification, with Candida antarctica lipase demonstrating superior performance [15] [17]. Comparative studies show that Novozym 435 (immobilized CALB) achieves 87% conversion of lauric acid with 91% selectivity for monolaurin in microreactor systems [17] [13].
Rhizomucor miehei lipase (Lipozyme IM-77) exhibits exceptional performance in propylene glycol monolaurate synthesis, achieving 100% theoretical conversion under optimized conditions [11]. The enzyme demonstrates stability over extended reaction periods and maintains activity through multiple reaction cycles [11].
Rhizopus oryzae lipase immobilized on silica aerogel shows excellent reusability, maintaining activity for 26 cycles without significant decrease in conversion yield [10]. The immobilized enzyme achieves 90.5% yield under optimized conditions of 1.2:1 butanol to lauric acid molar ratio, 550 IU enzyme loading, and 3 mL hexane volume [10].
| Enzyme | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Candida antarctica lipase (CAL) | 50 | 10.0 | 96 | 92 |
| Novozym 435 | 60 | 6.0 | 87 | 91 |
| Rhizomucor miehei (Lipozyme IM-77) | 37 | 7.6 | 100 | 96 |
| Rhizopus oryzae lipase | 45 | 8.0 | 90 | 88 |
Solvent Systems and Reaction Media
Enzymatic esterification requires careful selection of reaction media to maintain enzyme activity while ensuring substrate solubility [17]. Tertiary butanol (t-BuOH) provides the highest selectivity for monolaurin but results in lower conversion rates [17]. Mixed solvent systems combining t-BuOH with tertiary amyl alcohol achieve optimal balance between conversion (67.54%) and selectivity (94.06%) [17].
Solvent-free systems offer advantages in terms of environmental impact and product recovery [18]. Two-step enzymatic synthesis enables production of mixed lauric acid esters with both antibacterial and antioxidant activities under solvent-free conditions [18]. The process achieves high yields while eliminating solvent-related environmental concerns [18].
Green Chemistry Principles
Enzymatic synthesis embodies multiple green chemistry principles including the use of renewable catalysts, mild reaction conditions, and reduced waste generation [19] [20]. Enzymes operate at ambient pressure and moderate temperatures, significantly reducing energy requirements compared to traditional chemical processes [16].
The biodegradability of enzyme catalysts eliminates catalyst disposal concerns [16]. Lipases maintain activity in various organic solvents and can be immobilized for repeated use, further enhancing the sustainability of the process [10]. Immobilization strategies include adsorption on silica aerogel, encapsulation, and covalent attachment to solid supports [10].
Process Integration and Sustainability
Green synthesis approaches integrate enzymatic catalysis with sustainable feedstock utilization [20]. Solid-solid reactions eliminate solvent requirements entirely, achieving up to 90% yields in single-step processes [20]. These reactions utilize direct contact between solid reactants under controlled temperature conditions [20].
The development of continuous enzymatic processes using microreactor technology enhances productivity while maintaining green chemistry principles [13]. Microreactor systems achieve space-time yields of 380.91 g/h/L with enhanced selectivity compared to batch processes [13].
Industrial-scale production of butylene glycol laurate requires optimization of reactor design, process integration, and economic considerations to achieve commercially viable manufacturing processes.
Reactor Design and Configuration
Industrial esterification reactors typically employ continuous stirred tank reactor (CSTR) configurations for batch processes or fixed-bed reactors for continuous operations [21]. CSTR systems provide excellent mixing and temperature control, enabling uniform reaction conditions throughout the reactor volume [21]. The reactor design must accommodate the biphasic nature of the reaction system and provide efficient heat removal due to the exothermic nature of esterification [21].
Fixed-bed reactors offer advantages for continuous production, providing steady-state operation and consistent product quality [4]. These systems utilize immobilized catalysts, eliminating catalyst separation requirements and enabling long-term operation [6]. The reactor design includes provisions for heat exchange, water removal, and product separation [21].
Microreactor technology represents an emerging approach for industrial esterification, offering enhanced heat and mass transfer with precise process control [13]. These systems achieve high space-time yields while maintaining product quality and enabling rapid process development [13].
Process Integration and Separation
Industrial processes integrate reaction and separation operations to maximize efficiency and minimize capital costs [4]. Reactive distillation combines esterification with water removal, driving the equilibrium toward product formation while simultaneously purifying the product stream [12].
The separation of butylene glycol laurate from reaction mixtures requires consideration of thermal stability and product specifications [5]. Distillation systems operate under reduced pressure to minimize thermal degradation, with typical operating pressures of 10-50 mmHg [4]. Purification achieves product purities exceeding 95% for cosmetic and pharmaceutical applications [5].
Scale-Up Considerations
Scale-up from laboratory to industrial scale requires careful consideration of heat and mass transfer limitations [12]. Industrial reactors must provide adequate mixing to ensure uniform temperature and concentration profiles [21]. The scale-up process involves maintaining similar residence time distributions and heat transfer coefficients to preserve reaction selectivity and yield [12].
Process intensification strategies enable more efficient industrial production through enhanced reactor performance [12]. Intensified reactors provide improved thermal performance and reduced capital costs compared to conventional designs [12]. These systems are particularly suited for fast and highly exothermic reactions but can also manage slower equilibrium systems with appropriate design modifications [12].
Economic and Environmental Considerations
Industrial production economics depend on raw material costs, energy requirements, and capital investment [22]. The shift toward bio-based butylene glycol production offers environmental advantages with 51% lower global warming potential compared to conventional petroleum-based processes [22] [23]. Bio-based production utilizes renewable sugar feedstocks through fermentation processes, eliminating hazardous chemical intermediates [22].
Process economics favor continuous operations due to higher throughput and reduced labor requirements [4]. Continuous processes achieve production rates of 100-500 kg/h compared to 10-50 kg/batch for batch operations [21]. The selection between batch and continuous operations depends on production volume requirements and product flexibility needs [24].
| Parameter | Batch Process | Continuous Process | Microreactor |
|---|---|---|---|
| Reactor Type | CSTR | Fixed-bed | Continuous flow |
| Operating Temperature | 110-120°C | 100-130°C | 60-80°C |
| Operating Pressure | 1-2 atm | 1-3 atm | 1 atm |
| Residence Time | 4-6 hours | 15-30 min | 15-25 min |
| Production Rate | 10-50 kg/batch | 100-500 kg/h | 1-10 kg/h |
Quality Control and Product Specifications
Industrial production requires stringent quality control to meet cosmetic and pharmaceutical specifications [5]. Product specifications typically include ester content (≥95%), acid value (<2 mg KOH/g), moisture content (<0.5%), and color requirements [5]. Analytical methods include gas chromatography for purity determination, Karl Fischer titration for moisture content, and spectroscopic methods for structural confirmation [5].
The implementation of continuous quality monitoring enables real-time process control and consistent product quality [4]. Process analytical technology (PAT) systems provide online monitoring of key process parameters and product attributes [4]. These systems enable rapid response to process deviations and minimize off-specification product formation [4].
Future Developments and Technology Trends
Emerging technologies focus on process intensification and sustainable manufacturing approaches [9]. Electrified esterification processes offer energy-efficient alternatives to conventional heating methods [9]. These systems integrate electrothermal heating with catalysis, providing enhanced process control and reduced energy consumption [9].
The development of bio-based feedstocks continues to drive innovation in industrial processes [22]. Fermentation-based production of butylene glycol enables integration with existing biotechnology infrastructure [23]. These processes utilize engineered microorganisms to convert renewable sugars directly into butylene glycol, eliminating traditional chemical synthesis steps [22] [23].